CID 205155
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Description
CID 205155 is a useful research compound. Its molecular formula is C14H13NS and its molecular weight is 227.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 205155 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 205155 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of CID 205155 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
4-methoxyphenylacetic acid, thionyl chloride, 2-amino-5-chlorobenzophenone, triethylamine, sodium hydroxide, hydrochloric acid, sodium bicarbonate, ethyl acetate, wate
Reaction
Step 1: 4-methoxyphenylacetic acid is reacted with thionyl chloride in the presence of triethylamine to form 4-methoxyphenylacetyl chloride., Step 2: 2-amino-5-chlorobenzophenone is reacted with the 4-methoxyphenylacetyl chloride from step 1 in the presence of triethylamine to form the corresponding amide., Step 3: The amide from step 2 is treated with sodium hydroxide to form the corresponding carboxylic acid., Step 4: The carboxylic acid from step 3 is treated with hydrochloric acid to form the corresponding hydrochloride salt., Step 5: The hydrochloride salt from step 4 is treated with sodium bicarbonate to form the free base., Step 6: The free base from step 5 is extracted with ethyl acetate and the organic layer is washed with water to obtain the final product, CID 205155.
properties
IUPAC Name |
2,2-diphenylethanimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWTTMRRXVHNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 205155 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.